molecular formula C15H20ClN3 B5968111 2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride

2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride

Cat. No.: B5968111
M. Wt: 277.79 g/mol
InChI Key: SSNYPLWNFSXYGT-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a tert-butyl group at the 2-position and an ethyl group at the 4-position of the imidazo[1,2-a]benzimidazole core, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with tert-butyl isocyanide and ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole
  • 2-Tert-butyl-4-phenylimidazo[1,2-a]benzimidazole
  • 2-Tert-butyl-4-chloroimidazo[1,2-a]benzimidazole

Uniqueness

2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the tert-butyl group at the 2-position can influence its reactivity, binding affinity, and overall pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

2-tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.ClH/c1-5-17-11-8-6-7-9-12(11)18-10-13(15(2,3)4)16-14(17)18;/h6-10H,5H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNYPLWNFSXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=C3)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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